Cas no 145455-23-8 (L-692429)

L-692429 structure
Productnaam:L-692429
L-692429 Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benzazepin-3-yl]-
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benza
- L 692429
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]butanamide
- L-692429
- 6GM6ZN5S1Y
- Arg-Pro-Lys-Pro-Phe-Trp-Leu
- GTPL5868
- L 692,429
- BDBM50049481
- MK 0751
- Q27078402
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-ami
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- SBJLJOFPWOYATP-XMMPIXPASA-N
- BUTANAMIDE, 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)-
- L-692429 free base
- (R)-N-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- MS-29463
- L-692,429
- UNII-6GM6ZN5S1Y
- HY-10957
- SCHEMBL7417293
- SCHEMBL18787567
- MK-0751
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- CS-0002978
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(1H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- DTXSID20163045
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrtazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 3-Amino-3-methyl-N-{(R)-2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 145455-23-8
- AKOS040733563
- 145455-23-8 (free base)
- CHEMBL308716
- 3-amino-3-methyl-N-((3R)-2-oxo-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)-4,5-dihydro-3H-1-benzazepin-3-yl)butanamide
- DTXCID5085536
- G12817
- DA-54745
-
- Inchi: 1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
- InChI-sleutel: SBJLJOFPWOYATP-XMMPIXPASA-N
- LACHT: O=C1[C@@]([H])(C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])N([H])C(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N([H])[H])=O
Berekende eigenschappen
- Exacte massa: 509.25423
- Monoisotopische massa: 509.25392326 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 7
- Complexiteit: 815
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 130
- Moleculair gewicht: 509.6
Experimentele eigenschappen
- PSA: 129.89
L-692429 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0002978-50mg |
L-692429 |
145455-23-8 | 99.88% | 50mg |
$2400.0 | 2022-04-27 | |
ChemScence | CS-0002978-10mg |
L-692429 |
145455-23-8 | 99.88% | 10mg |
$800.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mg |
L-692429 |
145455-23-8 | 99.90% | 10mg |
¥8000 | 2024-04-20 | |
Biosynth | VFA45523-10 mg |
L-692429 |
145455-23-8 | 10mg |
$624.00 | 2022-12-28 | ||
1PlusChem | 1P01V7JF-10mg |
L-692429 |
145455-23-8 | 99% | 10mg |
$952.00 | 2024-06-20 | |
MedChemExpress | HY-10957-1mg |
L-692429 |
145455-23-8 | 99.90% | 1mg |
¥2181 | 2024-04-20 | |
ChemScence | CS-0002978-5mg |
L-692429 |
145455-23-8 | 99.88% | 5mg |
$480.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mM*1 mL in DMSO |
L-692429 |
145455-23-8 | 99.90% | 10mM*1 mL in DMSO |
¥5380 | 2024-04-20 | |
Biosynth | VFA45523-5 mg |
L-692429 |
145455-23-8 | 5mg |
$390.00 | 2022-12-28 | ||
Biosynth | VFA45523-50 mg |
L-692429 |
145455-23-8 | 50mg |
$1,872.00 | 2022-12-28 |
L-692429 Gerelateerde literatuur
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
145455-23-8 (L-692429) Gerelateerde producten
- 1261844-98-7(2-Aminoquinolin-5-ol)
- 2306270-14-2(2-Ethyloxetan-3-amine)
- 87423-60-7(5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione)
- 2228634-80-6(6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran)
- 2028725-39-3(tert-butyl N-2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethylcarbamate)
- 1531728-24-1(Sodium 4-(chloromethyl)benzene-1-sulfinate)
- 2172115-66-9(3-amino-3-(pyrazin-2-yl)butanamide)
- 2639441-81-7(1,6-Naphthyridine-2-carboxylic acid, 5,6,7,8-tetrahydro-, 1,1-dimethylethyl ester)
- 4082-55-7(methyl nonacosanoate)
- 1157232-66-0(N-[1-(3-bromophenyl)propyl]cyclopropanamine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:145455-23-8)L-692429

Zuiverheid:99%/99%/99%
Hoeveelheid:1mg/5mg/10mg
Prijs ($):273.0/602.0/1003.0